molecular formula C18H27ClN2O4S B5092638 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide

Cat. No.: B5092638
M. Wt: 402.9 g/mol
InChI Key: ZTTMAFOSYCSIJN-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(propan-2-ylsulfamoyl)phenol with N-cycloheptylacetamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common reagents and conditions for these reactions include the use of solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide can be compared with similar compounds such as:

  • 2-(4-chloro-phenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide
  • 2-chloro-N-(4-(propan-2-ylsulfamoyl)phenyl)benzamide
  • 2-(2-chloro-phenoxy)-N-phenyl-acetamide

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O4S/c1-13(2)21-26(23,24)15-9-10-17(16(19)11-15)25-12-18(22)20-14-7-5-3-4-6-8-14/h9-11,13-14,21H,3-8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTMAFOSYCSIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2CCCCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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